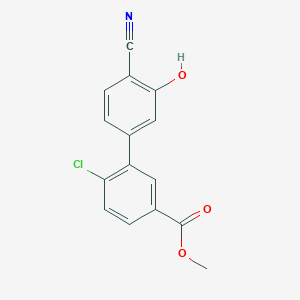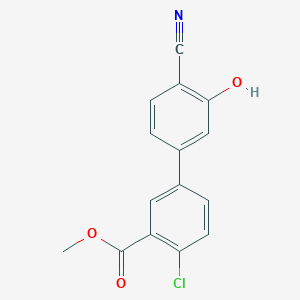
4-(2-Benzyloxyphenyl)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% (4-BPCP) is a synthetic organic compound with a variety of applications in scientific research and laboratory experiments. This compound is a white crystalline powder with a melting point of 127-129°C and is soluble in ethanol and methanol. 4-BPCP is primarily used as a reagent in organic synthesis and as a stabilizer for polymers. In addition, 4-BPCP has been studied for its potential applications in medicine and biochemistry.
Mécanisme D'action
The mechanism of action of 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This action can help to protect cells and tissues from oxidative damage, which can lead to a variety of diseases. In addition, 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% may also interact with proteins and enzymes to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% are not fully understood. However, some studies have suggested that it may have anti-inflammatory, anti-cancer, and anti-fungal effects. In addition, 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% in laboratory experiments is its relatively low cost and easy availability. In addition, 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% is relatively stable and does not require special storage conditions. However, there are some limitations to using 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain types of experiments. In addition, 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% has not been extensively studied and its mechanism of action is still not fully understood.
Orientations Futures
There are several potential future directions for the research and development of 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95%. First, further research is needed to better understand the biochemical and physiological effects of 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95%. In addition, further research is needed to develop new methods for the synthesis of 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% and to explore its potential applications in medicine and biochemistry. Finally, research is needed to explore the potential use of 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% as a stabilizer for polymers and other organic compounds.
Méthodes De Synthèse
4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% can be synthesized through a two-step process. The first step involves the reaction of benzyl alcohol with 2-cyanophenol in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate product 2-(2-benzyloxy)phenyl-2-cyanophenol. The second step involves the reaction of the intermediate product with a base catalyst, such as sodium hydroxide, to form the final product 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95%. This synthesis method is relatively simple and can be performed in a laboratory setting with readily available reagents.
Applications De Recherche Scientifique
4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% has been studied for its potential applications in scientific research. Specifically, it has been found to have antioxidant properties, which can be useful in the development of new drugs and treatments for various diseases. In addition, 4-(2-Benzyloxyphenyl)-2-cyanophenol, 95% has been studied for its potential applications in the stabilization of polymers and the synthesis of other organic compounds.
Propriétés
IUPAC Name |
2-hydroxy-5-(2-phenylmethoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-17-12-16(10-11-19(17)22)18-8-4-5-9-20(18)23-14-15-6-2-1-3-7-15/h1-12,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWSCPZESWKOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685000 |
Source


|
| Record name | 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Benzyloxyphenyl)-2-cyanophenol | |
CAS RN |
1261984-12-6 |
Source


|
| Record name | 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














